Amakusamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C9H5Br2NO2 |

|---|---|

Molecular Weight |

318.95 g/mol |

IUPAC Name |

4,8-dibromo-5H-[1,3]dioxolo[4,5-f]indole |

InChI |

InChI=1S/C9H5Br2NO2/c10-5-4-1-2-12-7(4)6(11)9-8(5)13-3-14-9/h1-2,12H,3H2 |

InChI Key |

QLFRWAZASAPKSB-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(C3=C(C(=C2O1)Br)NC=C3)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Amakusamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amakusamine is a marine-derived, dibrominated indole alkaloid that has garnered significant interest within the scientific community. Isolated from the Psammocinia species of sponge, its unique chemical architecture and noteworthy biological activities present a compelling case for its further investigation in the realm of drug discovery and development.[1][2][3][4][5] This technical guide provides a comprehensive overview of the chemical structure of this compound, including its spectroscopic data, a detailed synthetic protocol, and its known biological effects, with a particular focus on its inhibitory action on osteoclastogenesis. The information is presented to be a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, medicinal chemistry, and pharmacology.

Chemical Structure and Identification

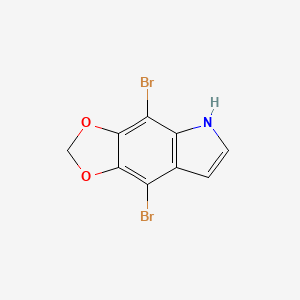

This compound is characterized as a simple methylenedioxy dibromoindole alkaloid.[1][2][4] The core of the molecule is a 5H-[1][3]dioxolo[4,5-f]indole system, with bromine atoms substituted at the 4 and 7 positions. The molecule is planar and achiral.

| Identifier | Value |

| IUPAC Name | 4,7-dibromo-5H-[1][3]dioxolo[4,5-f]indole |

| Molecular Formula | C₉H₅Br₂NO₂[1] |

| SMILES | C1=C2C(=C(C3=C1OCO3)Br)NC=C2Br |

| InChI Key | (Derived from parent structure) |

Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1]

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for this compound, recorded in CDCl₃, are summarized in the table below.[1]

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 2 | 123.5 | 7.17 (t, 3.0) |

| 3 | 103.9 | 6.57 (t, 3.0) |

| 3a | 129.4 | |

| 4 | 91.6 | |

| 5 | 142.7 | |

| 6 | 141.4 | |

| 7 | 83.6 | |

| 7a | 122.9 | |

| 8 (NH) | 8.30 (br. s) | |

| 10 (CH₂) | 101.5 | 6.07 (s) |

Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data confirmed the molecular formula and the presence of two bromine atoms.[1][4]

| Ion | m/z |

| [M-H]⁻ | 316, 318, 320 (1:2:1 ratio) |

Total Synthesis of this compound

The total synthesis of this compound was undertaken to confirm its proposed structure. The synthetic route is outlined below.[1]

Experimental Protocol

The synthesis of this compound was achieved in a three-step process starting from commercially available 6-nitropiperonal.[1]

-

Dibromination: 6-nitropiperonal is treated with 4 equivalents of N-bromosuccinimide (NBS) in concentrated sulfuric acid (H₂SO₄) to yield the dibromobenzene derivative.

-

Henry Reaction and Dehydration: The resulting dibromobenzene derivative undergoes a Henry reaction with nitromethane using aluminum oxide (Al₂O₃) as a base. This is followed by a dehydration reaction with acetic anhydride to afford the dinitro compound.

-

Indole Formation: The crude dinitro compound is then subjected to a reductive cyclization using an excess of iron powder in acetic acid to construct the indole ring, yielding this compound.

Biological Activity and Signaling Pathway

This compound has demonstrated significant biological activity as an inhibitor of osteoclastogenesis.[1][2][3][4][5]

Inhibition of Osteoclast Formation

This compound inhibits the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced formation of multinuclear osteoclasts in RAW264 cells with an IC₅₀ value of 10.5 μM.[1][2][3][4][5]

Signaling Pathway

The mechanism of action of this compound involves the inhibition of the NFATc1 signaling pathway.[1] RANKL is a key cytokine that induces the expression of the Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), which is a master regulator of osteoclastogenesis. This compound has been shown to suppress the RANKL-induced gene expression of Nfatc1 in a concentration-dependent manner.[1]

Chemical Structure Diagram

The following diagram illustrates the chemical structure of this compound.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound from a Psammocinia sp. Sponge: Isolation, Synthesis, and SAR Study on the Inhibition of RANKL-Induced Formation of Multinuclear Osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5H-[1,3]dioxolo[4,5-f]indole;hydrate | C9H9NO3 | CID 44659994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 5,6-Methylenedioxyindole | C9H7NO2 | CID 260797 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of Amakusamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and characterization of Amakusamine, a novel methylenedioxy dibrominated indole alkaloid. Isolated from a marine sponge of the Psammocinia genus, this compound has demonstrated inhibitory activity against the receptor activator of nuclear factor-κB ligand (RANKL)-induced formation of multinuclear osteoclasts, suggesting its potential in the development of therapeutics for bone-related diseases.[1][2][3] This document outlines the key spectroscopic data, detailed experimental protocols for its isolation and characterization, and visual representations of the relevant biological pathway and experimental workflow.

Spectroscopic Data for this compound

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Infrared (IR) Spectroscopy. The quantitative data are summarized below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent peaks.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃) [1]

| Position | Chemical Shift (δH), Multiplicity |

| 1-NH | 8.30, br s |

| 2-H | 7.15, br s |

| 3-H | 6.55, br s |

| 10-H₂ | 6.07, s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) [1]

| Position | Chemical Shift (δC), Type |

| 2 | 123.5, CH |

| 3 | 103.9, CH |

| 4 | 91.6, C |

| 5 | 142.7, C |

| 6 | 141.4, C |

| 7 | 83.6, C |

| 8 | 129.4, C |

| 9 | 122.9, C |

| 10 | 101.5, CH₂ |

Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the molecular formula of this compound.

Table 3: High-Resolution Mass Spectrometry Data for this compound [1]

| Parameter | Value |

| Molecular Formula | C₉H₅Br₂NO₂ |

| Ion Peaks [m/z] | 316, 318, 320 |

The observed ion peaks at m/z 316, 318, and 320, with a characteristic isotopic pattern, confirmed the presence of two bromine atoms in the molecule.[1]

Infrared (IR) Spectroscopy Data

Infrared spectra were recorded on a Perkin Elmer Frontier FT-IR spectrophotometer. While the detailed absorption bands are found in the full study, this technique was instrumental in identifying the functional groups present in the this compound molecule.[1]

Experimental Protocols

The following sections provide a detailed methodology for the isolation and characterization of this compound, as described in the primary literature.[1]

Isolation of this compound

This compound was isolated from a marine sponge of the genus Psammocinia, which was collected in Amakusa, Kumamoto, Japan. The isolation process involved the following key steps:

-

Extraction: The sponge material was extracted to yield a crude extract.

-

LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) analysis of the crude extract indicated the presence of a new compound containing two bromine atoms.

-

Purification: The brominated compound, this compound, was then isolated from the extract using chromatographic techniques.

Spectroscopic Characterization

The pure isolated this compound was subjected to a suite of spectroscopic analyses to determine its structure:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance III 600 NMR spectrometer in CDCl₃. Chemical shifts were referenced to the residual solvent peaks (δH 7.24 and δC 77.0 for CDCl₃).[1]

-

Mass Spectrometry: HRESIMS spectra were measured on a Waters Xevo G2-XS Qtof mass spectrometer to determine the elemental composition.[1]

-

IR Spectroscopy: IR spectra were recorded on a Perkin Elmer Frontier FT-IR spectrophotometer to identify functional groups.[1]

The final structure was confirmed through total synthesis and comparison of the spectroscopic data of the synthetic and natural products.[1]

Visualizing the Core Concepts

To further elucidate the context and processes involved in the study of this compound, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the isolation, characterization, and structural confirmation of this compound.

This compound's biological activity is characterized by its inhibition of osteoclast formation, a process regulated by the RANKL signaling pathway.

Caption: The RANKL signaling pathway in osteoclasts and the inhibitory action of this compound.

References

A Technical Guide to Amakusamine and its Analogs: A New Frontier in Osteoclastogenesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amakusamine, a novel methylenedioxy dibromoindole alkaloid isolated from the marine sponge Psammocinia sp., has emerged as a promising inhibitor of osteoclast formation. This technical guide provides an in-depth overview of this compound, its natural origin, synthesis, and the structure-activity relationship (SAR) of its synthetic analogs. Detailed experimental protocols for the isolation and biological evaluation of these compounds are presented, alongside a comprehensive summary of their quantitative inhibitory activities. Furthermore, this guide elucidates the molecular mechanism of this compound's action by visualizing its role within the RANKL signaling pathway, a critical regulator of osteoclast differentiation. This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its derivatives in bone-related disorders.

Introduction

Marine organisms are a prolific source of structurally diverse and biologically active secondary metabolites.[1] Among these, marine sponges of the genus Psammocinia have yielded a unique dibromoindole alkaloid, this compound.[2] This compound has been identified as an inhibitor of receptor activator of nuclear factor-κB ligand (RANKL)-induced formation of multinuclear osteoclasts, cells responsible for bone resorption.[2][3] The dysregulation of osteoclast activity is implicated in various bone diseases, including osteoporosis, rheumatoid arthritis, and periodontal disease.[4] Therefore, the discovery of this compound presents a novel scaffold for the development of therapeutic agents targeting osteoclastogenesis.

This guide details the current knowledge on this compound, including its isolation from its natural source, its total synthesis, and the biological activities of a series of synthetic analogs. A key focus is the structure-activity relationship (SAR) that provides crucial insights for the rational design of more potent derivatives.

Natural Occurrence and Isolation

This compound was first isolated from a marine sponge of the genus Psammocinia, collected in Amakusa, Kumamoto, Japan.[2] The isolation procedure, as outlined in the initial discovery, provides a roadmap for obtaining the natural product for further study.

Experimental Protocol: Isolation of this compound

The following protocol is a summary of the method described by Maeyama et al. (2021).[2]

Workflow for this compound Isolation

-

Extraction: The sponge material is extracted with acetone.

-

Partitioning: The acetone extract is concentrated and then partitioned between ethyl acetate (EtOAc) and water. The active compounds are found in the EtOAc layer.

-

Initial Chromatographic Separation: The EtOAc extract is subjected to silica gel column chromatography using a stepwise gradient of n-hexane and EtOAc.

-

Fractionation and Further Separation: Active fractions are identified and further separated using reversed-phase (ODS) column chromatography with a gradient of acetonitrile (MeCN) in water.

-

Final Purification: The final purification is achieved by high-performance liquid chromatography (HPLC) on an ODS column with an isocratic mobile phase of MeCN/H2O to yield pure this compound.

Synthesis of this compound and its Analogs

The total synthesis of this compound has been successfully achieved, providing a scalable route to the natural product and enabling the creation of various analogs for SAR studies.[2]

Experimental Protocol: Total Synthesis of this compound

The synthetic route reported by Maeyama et al. (2021) is summarized below.[2]

Synthetic Pathway to this compound

-

Dibromination: The starting material, 6-nitropiperonal, undergoes dibromination using N-bromosuccinimide (NBS) in concentrated sulfuric acid.

-

Henry Reaction: The resulting dibrominated compound is then subjected to a Henry reaction with nitromethane using alumina (Al2O3) as a base.

-

Dehydration: The product of the Henry reaction is dehydrated using acetic anhydride.

-

Reductive Cyclization: The final step involves a reductive cyclization using iron in acetic acid to construct the indole ring and yield this compound.

Biological Activity and Structure-Activity Relationship (SAR)

This compound inhibits the RANKL-induced formation of multinuclear osteoclasts in RAW264 cells with an IC50 value of 10.5 μM.[2] A study of synthetic analogs has provided valuable insights into the structural requirements for this activity.

Quantitative Data on Inhibitory Activity

The following table summarizes the inhibitory activity of this compound and its synthetic analogs on RANKL-induced osteoclastogenesis.

| Compound | R1 | R2 | R3 | R4 | IC50 (μM) |

| This compound (1) | H | H | Br | Br | 10.5 |

| Analog 2 | H | H | H | H | > 50 |

| Analog 3 | H | H | Br | H | > 50 |

| Analog 4 | H | H | H | Br | 23.4 |

| Analog 5 | Me | Me | Br | Br | 10.1 |

| Analog 6 | H | H | Cl | Cl | 35.2 |

| Analog 7 | H | H | I | I | 12.3 |

| Analog 8 (2,3-dihydro) | H | H | Br | Br | 30.1 |

| Analog 9 (N-acetyl) | Ac | H | Br | Br | 15.8 |

| Analog 10 (N-methyl) | Me | H | Br | Br | 9.8 |

Data sourced from Maeyama et al. (2021).[2]

Key SAR Findings

-

Bromine Atoms: The presence of two bromine atoms at positions 4 and 7 of the indole core is crucial for potent activity. Removal of one or both bromine atoms leads to a significant loss of inhibitory effect.

-

Methylenedioxy Group: The methylenedioxy group at positions 5 and 6 appears to be important, although its replacement with two methoxy groups (Analog 5) results in a slight increase in activity.

-

Indole Double Bond: Saturation of the 2,3-double bond in the indole ring (Analog 8) reduces the inhibitory activity.

-

N-Substitution: Small alkyl substitutions on the indole nitrogen (Analog 10) are well-tolerated and can slightly enhance activity, while larger acyl groups (Analog 9) may be detrimental.

Mechanism of Action: Inhibition of the RANKL Signaling Pathway

This compound exerts its inhibitory effect on osteoclastogenesis by targeting the RANKL signaling pathway. Specifically, it has been shown to suppress the expression of the master regulator of osteoclast differentiation, Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).[2]

The RANKL Signaling Pathway and the Role of this compound

The binding of RANKL to its receptor RANK on osteoclast precursors initiates a signaling cascade that leads to the activation of several transcription factors, including NF-κB and AP-1 (c-Fos/c-Jun).[5][6] This ultimately results in the auto-amplification and activation of NFATc1, which drives the expression of osteoclast-specific genes.[1][7] this compound intervenes in this pathway by downregulating the expression of NFATc1.[2]

RANKL Signaling Pathway and this compound's Point of Intervention

Experimental Protocol: RANKL-Induced Osteoclastogenesis Assay

The following is a generalized protocol for assessing the effect of compounds on RANKL-induced osteoclastogenesis in RAW264 cells, based on common methodologies.[2]

Workflow for Osteoclastogenesis Assay

-

Cell Culture: Murine macrophage RAW264 cells are cultured in appropriate media (e.g., DMEM with 10% FBS).

-

Cell Seeding: Cells are seeded into multi-well plates at a suitable density.

-

Treatment: The cells are then treated with a stimulating concentration of RANKL (e.g., 50 ng/mL) in the presence of varying concentrations of the test compound (e.g., this compound or its analogs).

-

Incubation: The plates are incubated for 4-5 days to allow for osteoclast differentiation.

-

TRAP Staining: After incubation, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.

-

Quantification: TRAP-positive multinucleated cells (containing three or more nuclei) are counted under a microscope to determine the extent of osteoclast formation. The IC50 value is calculated from the dose-response curve.

Conclusion and Future Directions

This compound represents a new class of brominated indole alkaloids with significant potential for the development of anti-osteoporotic drugs. The established synthetic route and the initial SAR study provide a solid foundation for the design and synthesis of more potent and selective inhibitors of osteoclastogenesis. Future research should focus on elucidating the precise molecular target of this compound within the RANKL signaling pathway and evaluating the in vivo efficacy and safety of optimized analogs. The unique chemical scaffold of this compound offers an exciting opportunity to explore novel therapeutic strategies for the treatment of bone diseases characterized by excessive bone resorption.

References

- 1. Regulation of NFATc1 in Osteoclast Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound from a Psammocinia sp. Sponge: Isolation, Synthesis, and SAR Study on the Inhibition of RANKL-Induced Formation of Multinuclear Osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Marine Indole Alkaloids—Isolation, Structure and Bioactivities [mdpi.com]

- 5. RANKL-RANK signaling in osteoclastogenesis and bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RANK Signaling Pathways and Key Molecules Inducing Osteoclast Differentiation [bslonline.org]

- 7. Regulation of NFATc1 in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

Amakusamine's Mechanism of Action in the Inhibition of Osteoclastogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanism by which Amakusamine, a marine-derived dibromoindole alkaloid, inhibits osteoclastogenesis. The information presented herein is curated from peer-reviewed research and is intended to support further investigation and drug development efforts targeting bone resorption disorders.

Core Mechanism of Action

This compound has been identified as an inhibitor of osteoclast differentiation.[1][2][3][4][5] Its primary mechanism of action is the suppression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced formation of multinucleated osteoclasts.[1][2][3][4][5] This inhibitory effect is achieved through the downregulation of the master transcription factor for osteoclastogenesis, Nuclear Factor of Activated T-cells cytoplasmic 1 (NFATc1).[1][2]

The process of osteoclastogenesis is initiated by the binding of RANKL to its receptor, RANK, on the surface of osteoclast precursor cells, typically of the monocyte/macrophage lineage.[1][4] This interaction triggers a signaling cascade that leads to the activation and auto-amplification of NFATc1.[6][7][8] NFATc1, in turn, orchestrates the expression of various osteoclast-specific genes essential for cell fusion and bone resorption.[1][7] this compound intervenes in this pathway, leading to a concentration-dependent suppression of Nfatc1 gene expression.[1]

Quantitative Data Summary

The inhibitory potency of this compound on osteoclastogenesis has been quantified, providing key data points for its biological activity.

| Parameter | Cell Line | Value | Reference |

| IC50 for inhibition of multinuclear osteoclast formation | RAW264 | 10.5 µM | [1][2][3][4][5] |

| Nfatc1 mRNA Expression | RAW264 | Concentration-dependent suppression | [1] |

Signaling Pathway

The signaling pathway affected by this compound is a critical component of osteoclast differentiation. The following diagram illustrates the RANKL-induced signaling cascade and the point of intervention by this compound.

Experimental Protocols

The following protocols are representative of the methodologies used to elucidate the mechanism of action of this compound.

Osteoclastogenesis Inhibition Assay

This assay is fundamental to assessing the effect of this compound on the formation of mature osteoclasts from precursor cells.

Detailed Methodology:

-

Cell Seeding: RAW264 murine macrophage cells are seeded in a 96-well plate at a density of 1 x 104 cells/well.

-

Treatment: The cells are treated with a final concentration of 50 ng/mL of RANKL to induce osteoclast differentiation.[1] Concurrently, varying concentrations of this compound are added to the culture medium. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for 4 days to allow for osteoclast differentiation and fusion.[1]

-

TRAP Staining: After incubation, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a hallmark enzyme of osteoclasts, using a commercially available kit.[9]

-

Quantification: The number of TRAP-positive multinucleated cells (containing three or more nuclei) in each well is counted under a microscope.[1] The IC50 value is calculated from the dose-response curve.

Gene Expression Analysis by Real-Time RT-PCR

This protocol is used to quantify the effect of this compound on the expression of key osteoclastogenic genes.

Detailed Methodology:

-

Cell Culture and Treatment: RAW264 cells are seeded in a 6-well plate. Once confluent, they are treated with 50 ng/mL of RANKL in the presence or absence of different concentrations of this compound (e.g., 30 µM and 50 µM) for 24 hours.[1]

-

RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Real-Time PCR: The expression level of the Nfatc1 gene is quantified using real-time PCR with specific primers. A housekeeping gene (e.g., Gapdh) is used for normalization.

-

Data Analysis: The relative expression of Nfatc1 mRNA is calculated using the ΔΔCt method.

Conclusion

This compound demonstrates a clear inhibitory effect on osteoclastogenesis by targeting the RANKL-NFATc1 signaling axis. Its ability to suppress the expression of the master regulator NFATc1 makes it a promising candidate for the development of novel therapeutics for bone disorders characterized by excessive osteoclast activity, such as osteoporosis and rheumatoid arthritis. Further research is warranted to fully elucidate the upstream molecular interactions of this compound within the RANKL signaling pathway and to evaluate its efficacy and safety in preclinical in vivo models.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Marine natural products that inhibit osteoclastogenesis and promote osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound from a Psammocinia sp. Sponge: Isolation, Synthesis, and SAR Study on the Inhibition of RANKL-Induced Formation of Multinuclear Osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural Occurring Compounds Inhibit Osteoclastogenesis via Targeting NFATc1-related Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NFATc1: functions in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of NFATc1 in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Manzamine-A Alters In Vitro Calvarial Osteoclast Function - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of Amakusamine: A Detailed Protocol for Researchers

Abstract

This document provides a comprehensive protocol for the total synthesis of Amakusamine, a marine-derived dibrominated indole alkaloid.[1][2][3] this compound was first isolated from a marine sponge of the genus Psammocinia and has demonstrated notable biological activity, specifically the inhibition of RANKL-induced formation of multinuclear osteoclasts, suggesting its potential in anti-osteoporosis research.[4][5] This protocol is based on the successful three-step synthesis reported by Tsukamoto et al., which achieved a gram-scale synthesis with a good overall yield.[1][4] The synthesis commences with a commercially available starting material and involves dibromination, a Henry reaction followed by dehydration, and a final reductive cyclization to construct the indole core. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing detailed experimental procedures, quantitative data, and a visual representation of the synthetic pathway.

Introduction

This compound is a structurally simple methylenedioxy dibromoindole alkaloid.[1][2][3] Natural products containing a brominated indole scaffold are of significant interest due to their diverse biological activities.[1] The total synthesis of this compound not only confirms its structure but also provides a viable route for producing the compound and its analogues for further biological evaluation and structure-activity relationship (SAR) studies.[1][4] An initial synthetic strategy involving direct dibromination of 5,6-methylenedioxyindole was unsuccessful, leading to the development of an alternative route that introduces the bromine atoms prior to the formation of the indole ring.[1] The presented protocol details this successful three-step synthetic sequence.[1][4]

Synthetic Pathway Overview

The total synthesis of this compound is achieved through a concise three-step process starting from 6-nitropiperonal. The overall strategy involves the initial functionalization of the benzene ring, followed by the construction of the indole core.

Caption: Synthetic route for the total synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,3-Dibromo-6-nitropiperonal (5)

This initial step involves the electrophilic aromatic substitution of 6-nitropiperonal to introduce two bromine atoms onto the benzene ring.

-

Reaction Scheme:

-

Starting Material: 6-Nitropiperonal (4)

-

Reagents: N-Bromosuccinimide (NBS), Concentrated Sulfuric Acid (H₂SO₄)

-

Product: 2,3-Dibromo-6-nitropiperonal (5)

-

-

Procedure:

-

To a solution of commercially available 6-nitropiperonal (4) in concentrated H₂SO₄, add 4 equivalents of N-bromosuccinimide (NBS).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water until the filtrate is neutral.

-

Dry the solid under vacuum to obtain the dibromobenzene derivative 5.

-

Step 2: Synthesis of the Dinitro Compound (6)

This step involves a Henry reaction to form a new carbon-carbon bond, followed by dehydration to yield a dinitro compound.

-

Reaction Scheme:

-

Starting Material: 2,3-Dibromo-6-nitropiperonal (5)

-

Reagents: Nitromethane (CH₃NO₂), Aluminum oxide (Al₂O₃), Acetic anhydride (Ac₂O)

-

Product: Dinitro compound (6)

-

-

Procedure:

-

A mixture of the dibromobenzene derivative (5) and basic alumina (Al₂O₃) in nitromethane is stirred.

-

After the Henry reaction is complete (monitored by TLC), the alumina is filtered off.

-

The filtrate is concentrated under reduced pressure.

-

The crude residue is then treated with acetic anhydride for dehydration.

-

The resulting dinitro compound (6) is reported to be highly crystalline and poorly soluble.[1] Therefore, the crude product is typically used directly in the next step without extensive purification.[1]

-

Step 3: Synthesis of this compound (1)

The final step is a reductive cyclization that simultaneously reduces the nitro groups and forms the indole ring.

-

Reaction Scheme:

-

Starting Material: Crude Dinitro compound (6)

-

Reagents: Iron powder (Fe), Acetic acid (AcOH)

-

Product: this compound (1)

-

-

Procedure:

-

The crude dinitro compound (6) is dissolved in acetic acid.

-

An excess of iron powder is added to the solution.

-

The mixture is heated and stirred until the reaction is complete (monitored by TLC).

-

After completion, the reaction mixture is filtered to remove the iron residues.

-

The filtrate is concentrated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography to afford this compound (1) in gram scale quantities.[1]

-

Quantitative Data Summary

The following table summarizes the reported yields for the total synthesis of this compound.

| Step | Reaction | Starting Material | Product | Reagents | Yield |

| 1 | Dibromination | 6-Nitropiperonal | Dibrominated derivative (5) | NBS, H₂SO₄ | 63% |

| 2 | Henry Reaction & Dehydration | Dibrominated derivative (5) | Dinitro compound (6) | 1) Al₂O₃, CH₃NO₂2) Ac₂O | - |

| 3 | Reductive Cyclization | Dinitro compound (6) | This compound (1) | Fe, AcOH | 56% (over 3 steps) |

Note: The yield for the second step was not explicitly reported as the crude product was used directly in the subsequent step.[1]

Biological Activity

This compound has been shown to inhibit the receptor activator of nuclear factor-κB ligand (RANKL)-induced formation of multinuclear osteoclasts in RAW264 cells.[1][2][3] The reported IC₅₀ value for this inhibition is 10.5 μM for the natural product and 9.4 μM for the synthetic version, demonstrating equivalent efficacy.[5] This biological activity highlights this compound as a potential lead compound for the development of therapeutic agents targeting bone resorption disorders such as osteoporosis.

Conclusion

The total synthesis of this compound has been successfully achieved in a concise and efficient three-step sequence with a good overall yield.[1][4] This protocol provides a reliable method for the gram-scale production of this compound, facilitating further investigation into its biological properties and the synthesis of novel analogues for SAR studies. The straightforward nature of this synthetic route, starting from a commercially available precursor, makes it an accessible and valuable process for researchers in the field.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. This compound from a Psammocinia sp. Sponge: Isolation, Synthesis, and SAR Study on the Inhibition of RANKL-Induced Formation of Multinuclear Osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Gram-Scale Synthesis of Amakusamine for Research Applications

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the gram-scale synthesis of Amakusamine, a marine alkaloid with potential therapeutic applications. The synthesis is based on the successful three-step total synthesis from commercially available 6-nitropiperonal. This protocol is intended to enable researchers to produce significant quantities of this compound for further investigation into its biological activity and for preclinical development. Additionally, this note outlines the known signaling pathway inhibited by this compound, providing context for its mechanism of action.

Introduction

This compound is a simple methylenedioxy dibromoindole alkaloid originally isolated from a marine sponge of the genus Psammocinia.[1][2][3] Research has demonstrated that this compound is a potent inhibitor of the receptor activator of nuclear factor-κB ligand (RANKL)-induced formation of multinuclear osteoclasts.[1][2][3] This inhibitory activity suggests its potential as a therapeutic agent for bone-related diseases such as osteoporosis, rheumatoid arthritis, and periodontal disease, which are characterized by excessive bone resorption.[1] The mechanism of action of this compound involves the suppression of the NFATc1 signaling pathway, a master regulator of osteoclastogenesis.[1] To facilitate further research into the therapeutic potential of this compound, a reliable and scalable synthetic route is essential. This protocol details a gram-scale synthesis that has been reported to be efficient and high-yielding.[1]

Synthetic Pathway Overview

The gram-scale synthesis of this compound is achieved through a three-step process starting from the commercially available 6-nitropiperonal. The overall synthetic scheme is depicted below.

Caption: Three-step gram-scale synthesis of this compound.

Quantitative Data Summary

The following table summarizes the reported yields for each step of the this compound synthesis.

| Step | Reaction | Starting Material | Product | Yield (%) |

| 1 | Dibromination | 6-Nitropiperonal | 2,3-Dibromo-6-nitropiperonal | 63 |

| 2 & 3 | Henry Reaction, Dehydration & Reductive Cyclization | 2,3-Dibromo-6-nitropiperonal | This compound | 56 (over 3 steps) |

Experimental Protocols

Materials and Equipment:

-

6-Nitropiperonal

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Aluminum Oxide (Al₂O₃, basic)

-

Nitromethane (CH₃NO₂)

-

Acetic Anhydride ((CH₃CO)₂O)

-

Iron powder (Fe)

-

Acetic Acid (CH₃COOH)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Chromatography equipment (for purification)

Step 1: Synthesis of 2,3-Dibromo-6-nitropiperonal

Protocol:

-

To a stirred solution of 6-nitropiperonal in concentrated sulfuric acid, add N-bromosuccinimide (4 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the precipitate with copious amounts of water until the filtrate is neutral.

-

Dry the solid under vacuum to yield the dibromobenzene derivative.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of the Dinitro Compound via Henry Reaction and Dehydration

Protocol:

-

To a suspension of the 2,3-dibromo-6-nitropiperonal and basic aluminum oxide in a suitable solvent, add nitromethane.

-

Stir the mixture at room temperature for the time indicated by TLC analysis for the completion of the Henry reaction.

-

Upon completion, filter the reaction mixture to remove the alumina.

-

Concentrate the filtrate under reduced pressure.

-

To the crude product from the Henry reaction, add acetic anhydride.

-

Heat the mixture to induce dehydration. Monitor the reaction progress by TLC.

-

After the reaction is complete, remove the excess acetic anhydride under reduced pressure. The resulting dinitro compound is reported to be highly crystalline and may be difficult to dissolve.[1] The crude product is often used directly in the next step without further purification.[1]

Step 3: Synthesis of this compound via Reductive Cyclization

Protocol:

-

Suspend the crude dinitro compound in acetic acid.

-

Add an excess of iron powder to the suspension.

-

Heat the reaction mixture with vigorous stirring. Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the excess iron and iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Mechanism of Action: Inhibition of RANKL-NFATc1 Signaling

This compound exerts its anti-osteoclastogenic effects by targeting the RANKL signaling pathway. RANKL binding to its receptor RANK on osteoclast precursors initiates a signaling cascade that leads to the activation of the master transcription factor for osteoclastogenesis, NFATc1. This compound has been shown to inhibit the activation of this signaling pathway, thereby suppressing the expression of osteoclast-specific genes.[1]

Caption: Inhibition of the RANKL-NFATc1 signaling pathway by this compound.

References

Application Notes & Protocols: Purification of Amakusamine from Crude Extract

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amakusamine is a simple methylenedioxy dibromoindole alkaloid first isolated from the marine sponge Psammocinia sp.[1][2][3]. This natural product has garnered significant interest due to its biological activity, particularly its ability to inhibit the receptor activator of nuclear factor-κB ligand (RANKL)-induced formation of multinuclear osteoclasts[1][2][3]. Osteoclasts are cells responsible for bone resorption, and their overactivity is implicated in various bone diseases such as osteoporosis, rheumatoid arthritis, and periodontal disease[1]. This compound exerts its effect by suppressing the NFATc1 signaling pathway, a master regulator of osteoclastogenesis[1]. These properties make this compound a promising candidate for the development of novel therapeutics for bone-related disorders.

This document provides detailed protocols for the purification of this compound from a crude extract of the Psammocinia sp. sponge, along with relevant data and diagrams to facilitate its application in research and drug development.

Data Presentation

Table 1: Purification Summary of this compound from Psammocinia sp. Crude Extract

| Parameter | Value | Reference |

| Source Organism | Psammocinia sp. marine sponge | [1] |

| Collection Location | Amakusa, Kumamoto Prefecture, Japan | [1] |

| Depth of Collection | 5 meters | [1] |

| Starting Material | Crude materials from sponge extract | [1] |

| Purification Method | Flash Chromatography (SiO₂) | [1] |

| Solvent System | 25% CHCl₃/n-hexane | [1] |

| Yield | 991 mg (53%) | [1] |

| Final Product Form | White crystals | [1] |

| Biological Activity (IC₅₀) | 10.5 μM (inhibition of RANKL-induced osteoclast formation in RAW264 cells) | [2][3] |

Experimental Protocols

Protocol 1: Extraction of Crude Alkaloids from Psammocinia sp. Sponge

This protocol is based on general methods for extracting alkaloids from marine sponges and should be adapted based on specific laboratory conditions.

Materials:

-

Frozen Psammocinia sp. sponge material

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Blender or homogenizer

-

Filter paper and funnel or vacuum filtration apparatus

-

Rotary evaporator

Procedure:

-

Thaw the frozen sponge material and cut it into smaller pieces.

-

Homogenize the sponge tissue in a blender with a mixture of MeOH and CH₂Cl₂ (typically a 1:1 or similar ratio).

-

Filter the homogenate to separate the solvent extract from the solid biomass.

-

Repeat the extraction process on the biomass two to three more times to ensure complete extraction of secondary metabolites.

-

Combine all the solvent extracts.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to yield the crude extract.

Protocol 2: Purification of this compound using Flash Chromatography

This protocol details the specific purification step for isolating this compound from the crude extract as described in the literature[1].

Materials:

-

Crude extract from Psammocinia sp.

-

Silica gel (for flash chromatography)

-

Chloroform (CHCl₃)

-

n-hexane

-

Flash chromatography system (e.g., column, pump, fraction collector)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Sample Preparation: Dissolve a known amount of the crude extract in a minimal amount of the initial mobile phase (25% CHCl₃ in n-hexane) or a stronger solvent like pure CHCl₃ and adsorb it onto a small amount of silica gel. Dry the silica gel to create a dry-load sample.

-

Column Packing: Pack a flash chromatography column with silica gel using a slurry of n-hexane.

-

Sample Loading: Carefully load the dry-load sample onto the top of the packed silica gel column.

-

Elution: Begin the elution process with the solvent system: 25% chloroform in n-hexane. Maintain a constant flow rate appropriate for the column size.

-

Fraction Collection: Collect fractions of the eluate.

-

Monitoring: Monitor the separation process using thin-layer chromatography (TLC). Spot samples from the collected fractions onto a TLC plate and develop it in a suitable solvent system (e.g., the same as the column elution solvent). Visualize the spots under a UV lamp.

-

Pooling and Concentration: Combine the fractions containing the pure this compound, as determined by TLC analysis.

-

Final Product: Concentrate the pooled fractions under reduced pressure to obtain this compound as white crystals. The reported yield for this step is 53%[1].

Visualizations

Experimental Workflow

Caption: Workflow for the purification of this compound.

Signaling Pathway

Caption: this compound's inhibition of the RANKL/NFATc1 pathway.

References

Application Notes and Protocols: Amakusamine in RANKL-induced Osteoclast Differentiation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoclasts, multinucleated cells derived from the monocyte/macrophage hematopoietic lineage, are responsible for bone resorption. The differentiation and activation of osteoclasts are primarily regulated by the cytokine Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[1][2][3] The binding of RANKL to its receptor, RANK, on osteoclast precursors triggers a cascade of intracellular signaling pathways, including Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which ultimately leads to the activation of the master transcription factor for osteoclastogenesis, Nuclear Factor of Activated T-cells cytoplasmic 1 (NFATc1).[1][4][5] Dysregulation of this process can lead to bone diseases such as osteoporosis, rheumatoid arthritis, and periodontal disease.[5]

Amakusamine, a simple methylenedioxy dibromoindole alkaloid isolated from a marine sponge of the genus Psammocinia, has been identified as an inhibitor of RANKL-induced osteoclast differentiation.[4][5][6][7] These application notes provide a summary of the quantitative data on this compound's effects and detailed protocols for its use in in vitro osteoclast differentiation assays.

Data Presentation

The inhibitory effects of this compound on RANKL-induced osteoclastogenesis have been quantified, providing valuable data for researchers studying bone biology and developing potential therapeutics.

Table 1: Inhibitory Activity of this compound on Osteoclast Formation

| Compound | Cell Line | Assay | IC50 Value | Source |

| Natural this compound | RAW264 | Inhibition of multinuclear osteoclast formation | 10.5 µM | [1][4][5][6][7][8] |

| Synthetic this compound | RAW264 | Inhibition of multinuclear osteoclast formation | 9.4 µM | [5] |

Table 2: Effect of this compound on Osteoclast-Specific Gene Expression

| Gene Target | Effect of this compound Treatment | Method of Analysis | Source |

| Nfatc1 | Concentration-dependent suppression | Real-time RT-PCR | [5] |

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on RANKL-induced osteoclast differentiation using the RAW264.7 murine macrophage cell line.

Protocol 1: RANKL-Induced Osteoclast Differentiation Assay

This protocol details the induction of osteoclast differentiation in RAW264.7 cells and the assessment of this compound's inhibitory effects through Tartrate-Resistant Acid Phosphatase (TRAP) staining.

Materials:

-

RAW264.7 cells

-

Alpha-Minimum Essential Medium (α-MEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Recombinant mouse RANKL

-

This compound (natural or synthetic)

-

TRAP Staining Kit

-

96-well tissue culture plates

-

Phosphate-Buffered Saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

Procedure:

-

Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 6.25 x 10³ cells/cm² in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.[9] Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Treatment: The following day, replace the medium with fresh α-MEM containing 50 ng/mL of RANKL.[5] Add this compound at various concentrations (e.g., 0, 1, 5, 10, 20, 50 µM) to the respective wells.

-

Incubation: Incubate the plate for 4-5 days to allow for osteoclast differentiation.[5][10] Replace the medium with fresh medium containing RANKL and this compound every 2 days.

-

TRAP Staining: After the incubation period, wash the cells with PBS and fix them with a fixation solution for 10 minutes at room temperature.

-

Wash the cells again with PBS and perform TRAP staining according to the manufacturer's protocol.[2] TRAP-positive cells will appear red or purple.[2]

-

Quantification: Count the number of TRAP-positive multinucleated cells (containing three or more nuclei) in each well using a light microscope.[5] These are considered mature osteoclasts.

Protocol 2: Analysis of Osteoclast-Specific Gene Expression by qRT-PCR

This protocol is for measuring the effect of this compound on the expression of key osteoclastogenic genes.

Materials:

-

Cells treated as in Protocol 1 (steps 1-3) in a larger format plate (e.g., 6-well plate).

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., Nfatc1, Trap, Ctsk, Mmp9) and a housekeeping gene (e.g., Gapdh).

Procedure:

-

RNA Extraction: After the desired treatment period with this compound and RANKL, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

-

Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target genes.

-

Data Analysis: Analyze the gene expression data using the ΔΔCT method, normalizing the expression of target genes to the housekeeping gene.[2]

Visualizations

The following diagrams illustrate the RANKL signaling pathway and the experimental workflow for the osteoclast differentiation assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Manzamine-A Alters In Vitro Calvarial Osteoclast Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nuclear Factor-Kappa B Regulation of Osteoclastogenesis and Osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Marine natural products that inhibit osteoclastogenesis and promote osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. This compound from a Psammocinia sp. Sponge: Isolation, Synthesis, and SAR Study on the Inhibition of RANKL-Induced Formation of Multinuclear Osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. spandidos-publications.com [spandidos-publications.com]

Application Notes and Protocols: Amakusamine in Osteoporosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amakusamine is a simple methylenedioxy dibromoindole alkaloid originally isolated from a marine sponge of the genus Psammocinia.[1][2] Research has identified its potential as a therapeutic agent in the context of osteoporosis. Bone homeostasis is maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts.[1] An imbalance in this process, particularly excessive osteoclast activity, leads to conditions like osteoporosis.[1] this compound has been shown to inhibit the formation of multinucleated osteoclasts, the primary cells responsible for bone resorption.[1][2][3] These application notes provide a summary of the current understanding of this compound's mechanism of action and detailed protocols for its application in in vitro osteoporosis research models.

Mechanism of Action: Inhibition of Osteoclastogenesis

This compound's primary anti-osteoporotic activity stems from its ability to inhibit the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced formation of multinucleated osteoclasts.[1][2] RANKL is a critical cytokine for osteoclast differentiation, fusion, and activation.

The key molecular mechanism identified is the suppression of the NFATc1 (Nuclear Factor of Activated T-cells c1) signaling pathway.[1] NFATc1 is considered the master regulator of osteoclastogenesis.[1] By inhibiting the RANKL-induced expression of Nfatc1, this compound effectively halts the downstream cascade of gene expression required for osteoclast maturation and function.[1]

Figure 1. Proposed mechanism of this compound in inhibiting osteoclast differentiation.

Quantitative Data Summary

The inhibitory effect of this compound on osteoclast formation has been quantified in vitro. The following table summarizes the key data point.

| Compound | Cell Line | Assay | IC50 Value | Reference |

| This compound | RAW264.7 | RANKL-induced multinuclear osteoclast formation | 10.5 µM | [1][2] |

| Synthetic this compound | RAW264.7 | RANKL-induced multinuclear osteoclast formation | 9.4 µM | [1] |

Experimental Protocols

The following are detailed protocols for studying the effects of this compound in osteoporosis research models.

Protocol 1: In Vitro Osteoclast Differentiation Assay

This protocol details the method for inducing osteoclast differentiation from a macrophage cell line and assessing the inhibitory effect of this compound.

Figure 2. Workflow for the in vitro osteoclast differentiation assay.

Materials:

-

RAW264.7 murine macrophage cell line

-

High-glucose Dulbecco's Modified Eagle Medium (H-DMEM)

-

Fetal Bovine Serum (FBS)

-

Recombinant mouse RANKL

-

This compound

-

Tartrate-Resistant Acid Phosphatase (TRAP) Staining Kit[4][5]

-

Phosphate-Buffered Saline (PBS)

-

96-well culture plates

Procedure:

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 6.25 x 10³ cells/cm² in H-DMEM supplemented with 10% FBS.[6][7] Allow cells to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1-50 µM) for 2 hours. Include a vehicle control (e.g., DMSO).

-

Differentiation Induction: Add RANKL to the media at a final concentration of 30-100 ng/mL to induce osteoclast differentiation.[7][8]

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 5 days. Replace the culture medium containing the respective treatments every 2 days.[7]

-

TRAP Staining:

-

Remove the culture medium and wash the cells once with PBS.[4]

-

Fix the cells with 10% formalin for 5-10 minutes at room temperature.[4]

-

Wash the wells three times with deionized water.[4]

-

Prepare the TRAP staining solution according to the kit manufacturer's instructions and add it to each well.[4][5]

-

Incubate at 37°C for 20-60 minutes, or until a clear red/purple color develops in the osteoclasts.[4]

-

Wash with deionized water to stop the reaction.[4]

-

-

Quantification: Count the number of TRAP-positive multinucleated cells (MNCs) containing three or more nuclei under a light microscope.

Protocol 2: Gene Expression Analysis by Real-Time RT-PCR

This protocol is for measuring the effect of this compound on the expression of osteoclast-specific genes, particularly Nfatc1.

Materials:

-

Cells cultured as described in Protocol 1 (up to day 3 or 4)

-

RNA extraction kit (e.g., TRIzol reagent)

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Primers for Nfatc1 and a housekeeping gene (e.g., Actb or Gapdh)

-

Real-time PCR system

Procedure:

-

Cell Culture and Treatment: Culture and treat RAW264.7 cells with this compound and RANKL as described in Protocol 1. A 3-day incubation is often sufficient to observe changes in gene expression.

-

RNA Extraction: Lyse the cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for the target gene (Nfatc1) and the housekeeping gene, and the synthesized cDNA.

-

Perform the qPCR reaction using a real-time PCR system. A typical thermal cycling profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec.[9]

-

-

Data Analysis: Analyze the results using the comparative threshold cycle (ΔΔCt) method to determine the relative expression of Nfatc1, normalized to the housekeeping gene.

Future Research Directions & Suggested Protocols

Current published research focuses on this compound's inhibitory effects on osteoclasts in vitro. To further elucidate its therapeutic potential for osteoporosis, future studies should investigate its effects on bone-forming osteoblasts and its efficacy in in vivo models.

Protocol 3 (Suggested): In Vitro Osteoblast Differentiation Assay

This protocol can be used to determine if this compound has any anabolic effects on bone formation.

Materials:

-

MC3T3-E1 pre-osteoblastic cell line

-

Alpha-Minimum Essential Medium (α-MEM)

-

Fetal Bovine Serum (FBS)

-

Osteogenic Induction Medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate)[10]

-

This compound

-

Alkaline Phosphatase (ALP) activity assay kit

-

Alizarin Red S staining solution

Procedure:

-

Cell Seeding: Seed MC3T3-E1 cells in 24-well plates and culture until confluent.[10]

-

Differentiation and Treatment: Replace the growth medium with Osteogenic Induction Medium containing various concentrations of this compound. Culture for up to 21 days, replacing the medium every 2-3 days.

-

ALP Activity Assay (Early Marker): At day 7, lyse the cells and measure ALP activity using a commercial kit, normalizing to total protein content.[11]

-

Mineralization Assay (Late Marker): At day 21, fix the cells and stain for calcium deposits using 2% Alizarin Red S.[11] Mineralization can be quantified by eluting the stain and measuring its absorbance.

Protocol 4 (Suggested): Ovariectomized (OVX) Mouse Model of Osteoporosis

This in vivo model mimics postmenopausal osteoporosis and is the gold standard for preclinical evaluation of anti-osteoporotic drugs.[12]

References

- 1. TRAP staining of osteoclasts [bio-protocol.org]

- 2. Colorimetric and fluorescent TRAP assays for visualising and quantifying fish osteoclast activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. TRAP Staining Kit - 2BScientific [2bscientific.com]

- 5. biocat.com [biocat.com]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of efficacy on RANKL induced osteoclast from RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gene Expression Profiling of NFATc1-Knockdown in RAW 264.7 Cells: An Alternative Pathway for Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of Osteoblast Differentiation and Iron Content in MC3T3-E1 Cells by Static Magnetic Field with Different Intensities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhancing osteogenic differentiation of MC3T3-E1 cells during inflammation using UPPE/β-TCP/TTC composites via the Wnt/β-catenin pathway - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05529A [pubs.rsc.org]

- 12. biocytogen.com [biocytogen.com]

Application Notes and Protocols: Structure-Activity Relationship (SAR) Study of Amakusamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) of Amakusamine, a marine-derived indole alkaloid, and its synthetic derivatives. The focus is on their inhibitory activity against osteoclastogenesis, a key process in bone metabolism. Detailed protocols for the biological evaluation of these compounds are also presented.

Introduction

This compound is a simple methylenedioxy dibromoindole alkaloid isolated from a marine sponge of the genus Psammocinia.[1][2][3][4][5] It has been identified as an inhibitor of the receptor activator of nuclear factor-κB ligand (RANKL)-induced formation of multinuclear osteoclasts.[1][2][3][4][5] This activity suggests its potential as a lead compound for the development of therapeutic agents against bone diseases such as osteoporosis, rheumatoid arthritis, and periodontal disease, which are characterized by excessive bone resorption by osteoclasts.[1][3] The biological activity of this compound is attributed to its ability to suppress the RANKL-induced expression of Nuclear Factor of Activated T-cells c1 (NFATc1), a master regulator of osteoclastogenesis.[1] This document summarizes the SAR studies on this compound derivatives and provides detailed protocols for their evaluation.

Structure-Activity Relationship (SAR) Summary

The SAR study of this compound and its 15 synthetic derivatives has revealed several key structural features that are crucial for its anti-osteoclastogenic activity.[1]

-

Bromine Atoms: The presence of bromine atoms on the indole core is essential for the inhibitory activity. A derivative lacking bromine atoms showed no inhibition.[1] Compounds with a single bromine at either the C-4 or C-7 position were less potent than the dibrominated this compound.[1]

-

∆2 Double Bond: The double bond in the side chain is important for the activity. Saturation of this double bond led to a reduction in inhibitory potency.[1]

-

Methylenedioxy Group: Replacement of the methylenedioxy group with two methoxy groups resulted in a slight enhancement of the activity.[1]

-

Side Chain Modifications: An aminoethyl derivative, which is a tryptamine derivative, exhibited higher potency but also showed cytotoxicity at higher concentrations.[1]

Data Presentation

The following table summarizes the inhibitory activity of this compound and its key derivatives on RANKL-induced multinuclear osteoclast formation in RAW264 cells.

| Compound Number | Description | IC50 (µM) | Cytotoxicity |

| 1 (this compound) | Natural Product | 10.5 | Not observed at 50 µM |

| 1 (Synthetic) | Synthetic this compound | 9.4 | Not observed at 50 µM |

| 2 | No Bromine Atoms | > 50 | Not observed at 50 µM |

| 7 | Saturated ∆2 Double Bond | 25.6 | Not observed at 50 µM |

| 8 | Two Methoxy Groups instead of Methylenedioxy | Slightly more potent than 1 | Not observed at 50 µM |

| 9 | One Bromine at C-4 | 16.8 | Not observed at 50 µM |

| 10 | One Bromine at C-7 | 35.4 | Not observed at 50 µM |

| 20 | Aminoethyl Derivative (Tryptamine) | More potent than 1 | Observed at 25 µM |

Data extracted from the study by Maeyama et al., 2021.[1][5]

Experimental Protocols

General Synthesis of this compound Derivatives

A general synthetic scheme for this compound derivatives involves a multi-step process starting from a substituted benzene derivative.[1]

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound from a Psammocinia sp. Sponge: Isolation, Synthesis, and SAR Study on the Inhibition of RANKL-Induced Formation of Multinuclear Osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Therapeutic Potential of Amakusamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amakusamine, a unique methylenedioxy dibromoindole alkaloid isolated from the marine sponge Psammocinia sp., has emerged as a promising therapeutic agent.[1][2][3] This document provides detailed application notes and experimental protocols for investigating its significant anti-osteoclastogenic activity. The primary mechanism of this compound involves the inhibition of Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced formation of multinuclear osteoclasts, suggesting its potential in the treatment of bone-related disorders such as osteoporosis, rheumatoid arthritis, and periodontal disease.[1] The protocols outlined below are designed to facilitate further research into the therapeutic efficacy and mechanism of action of this compound.

Biological Activity and Therapeutic Potential

This compound has been identified as a potent inhibitor of osteoclastogenesis.[1][3] Osteoclasts are large, multinucleated cells responsible for bone resorption, and their excessive activity is a hallmark of several bone diseases.[1][3] this compound exerts its effect by interfering with the RANKL signaling pathway, a critical pathway for the differentiation and activation of osteoclasts.[1]

Inhibition of Osteoclastogenesis

In vitro studies have demonstrated that this compound inhibits the formation of multinuclear osteoclasts from RAW264 macrophage cells in a concentration-dependent manner.[1] This inhibitory activity is crucial for its potential application in diseases characterized by excessive bone loss.

Mechanism of Action: Targeting the RANKL-NFATc1 Axis

The therapeutic effect of this compound is attributed to its ability to suppress the RANKL-induced activation of the Nuclear Factor of Activated T-cells c1 (NFATc1) signaling pathway.[1] NFATc1 is a master transcription factor for osteoclastogenesis.[1] By inhibiting this pathway, this compound effectively halts the differentiation of osteoclast precursors into mature, bone-resorbing osteoclasts.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the bioactivity of this compound.

| Bioassay | Cell Line | Endpoint | IC50 Value (μM) | Reference |

| Inhibition of RANKL-induced formation of multinuclear osteoclasts | RAW264 | Osteoclast formation | 10.5 | [1] |

| Inhibition of RANKL-induced formation of multinuclear osteoclasts (Synthetic) | RAW264 | Osteoclast formation | 9.4 | [1] |

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the therapeutic potential of this compound.

Protocol 1: In Vitro Osteoclastogenesis Assay

This protocol details the procedure for assessing the inhibitory effect of this compound on the differentiation of RAW264 cells into osteoclasts.

Materials:

-

RAW264 macrophage cell line

-

Alpha-Minimum Essential Medium (α-MEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Recombinant mouse RANKL

-

This compound (natural or synthetic)

-

Tartrate-Resistant Acid Phosphatase (TRAP) staining kit

-

96-well plates

-

Incubator (37°C, 5% CO2)

-

Microscope

Procedure:

-

Cell Seeding: Seed RAW264 cells in a 96-well plate at a density of 1 x 10^4 cells/well in α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Culture: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: After 24 hours, replace the medium with fresh α-MEM containing 50 ng/mL of RANKL and varying concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 μM). Include a vehicle control (e.g., DMSO).

-

Differentiation: Incubate the cells for 4 days to allow for osteoclast differentiation.

-

TRAP Staining: After the incubation period, fix the cells and stain for TRAP activity using a commercially available kit, following the manufacturer's instructions. TRAP-positive, multinucleated (≥3 nuclei) cells are identified as osteoclasts.

-

Quantification: Count the number of TRAP-positive multinucleated cells in each well under a microscope.

-

Data Analysis: Calculate the IC50 value of this compound for the inhibition of osteoclast formation.

Protocol 2: Gene Expression Analysis by Real-Time RT-PCR

This protocol is for measuring the effect of this compound on the expression of osteoclast-specific genes, such as Nfatc1.

Materials:

-

RAW264 cells

-

6-well plates

-

RANKL

-

This compound

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

Real-time PCR system

-

Primers for Nfatc1 and a housekeeping gene (e.g., Gapdh)

Procedure:

-

Cell Treatment: Seed RAW264 cells in 6-well plates and treat with RANKL (50 ng/mL) and different concentrations of this compound as described in Protocol 1.

-

RNA Extraction: After the desired incubation time (e.g., 24-48 hours), harvest the cells and extract total RNA using an appropriate kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Real-Time PCR: Perform real-time PCR using specific primers for Nfatc1 and the housekeeping gene.

-

Data Analysis: Analyze the relative gene expression levels using the ΔΔCt method.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of this compound in inhibiting osteoclastogenesis.

Experimental Workflow Diagram

References

Application Notes and Protocols for Amakusamine, a Novel Lead Compound in Osteoporosis Drug Discovery

Introduction

Amakusamine is a marine-derived, simple methylenedioxy dibromoindole alkaloid isolated from the Psammocinia sp. sponge.[1][2][3][4] It has been identified as a promising lead compound for the development of novel therapeutics targeting bone-related diseases such as osteoporosis.[1][3] This document provides detailed application notes on its biological activity and protocols for key experiments to evaluate its potential in a research setting.

Biological Activity

This compound has been shown to inhibit the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced formation of multinuclear osteoclasts in RAW264 macrophage cells.[1][2][3][4] Osteoclasts are the primary cells responsible for bone resorption, and their overactivity is a key factor in the pathology of osteoporosis.[1] By inhibiting the formation of these cells, this compound presents a potential therapeutic strategy for preventing bone loss.

The mechanism of action for this compound involves the suppression of the Nuclear Factor of Activated T-cells c1 (NFATc1) signaling pathway.[1] NFATc1 is a master transcription factor for osteoclastogenesis.[1] this compound treatment leads to a concentration-dependent decrease in the expression of the Nfatc1 gene, thereby inhibiting the downstream processes required for osteoclast differentiation.[1]

Quantitative Data

The inhibitory activity of this compound and its synthetic derivatives on RANKL-induced osteoclast formation is summarized in the table below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit 50% of osteoclast formation.

| Compound | Description | IC50 (µM) |

| This compound (Natural) | Isolated from Psammocinia sp. sponge | 10.5[1][2][3] |

| This compound (Synthetic) | Synthetically produced this compound | 9.4[1] |

| Derivative 7 | Lacks the Δ2 double bond | 25.6[1] |

| Derivative 8 | Methylenedioxy group replaced with two methoxy groups | Slightly more potent than this compound |

| Derivative 2 | Lacks bromine atoms | No inhibition at 50 µM[1] |

| Derivative 9 | Single bromine at C-4 | 16.8[1] |

| Derivative 10 | Single bromine at C-7 | 35.4[1] |

| Derivative 17 | Methyl group at C-3 | 8.1[1] |

| Derivative 18 | Hydroxymethyl group at C-3 | 10.0[1] |

| Derivative 19 | Formyl group at C-3 | 13.9[1] |

| Derivative 20 | Aminoethyl group (tryptamine derivative) | More potent than this compound (cytotoxic at 25 µM)[1] |

Experimental Protocols

1. RANKL-Induced Osteoclastogenesis Assay in RAW264 Cells

This protocol details the primary assay used to evaluate the anti-osteoclastogenic activity of this compound.

-

Cell Culture:

-

Maintain RAW264 macrophage cells in α-MEM (Minimum Essential Medium Alpha) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

-

Osteoclast Differentiation:

-

Seed RAW264 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Allow cells to adhere overnight.

-

The following day, replace the medium with fresh α-MEM containing 50 ng/mL of RANKL.

-

Add this compound or its derivatives at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for 4 days to allow for osteoclast differentiation.

-

-

Tartrate-Resistant Acid Phosphatase (TRAP) Staining:

-

After the 4-day incubation, wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 10% formalin for 10 minutes.

-

Wash the cells again with PBS.

-

Stain for TRAP activity using a commercially available kit according to the manufacturer's instructions. TRAP-positive, multinucleated (≥3 nuclei) cells are identified as osteoclasts.

-

-

Quantification:

-

Count the number of TRAP-positive multinucleated osteoclasts in each well under a microscope.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.

-

2. Real-Time Reverse Transcription PCR (RT-PCR) for Nfatc1 Expression

This protocol is used to determine the effect of this compound on the gene expression of the key osteoclastogenic transcription factor, NFATc1.

-

Cell Treatment and RNA Extraction:

-

Seed RAW264 cells in a 6-well plate and treat with RANKL (50 ng/mL) and different concentrations of this compound as described in the osteoclastogenesis assay.

-

After the desired incubation period (e.g., 24-48 hours), lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent or a column-based kit).

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with oligo(dT) primers.

-

-

Real-Time PCR:

-

Perform real-time PCR using a thermal cycler with SYBR Green master mix and specific primers for Nfatc1 and a housekeeping gene (e.g., Gapdh) for normalization.

-

The relative expression of Nfatc1 is calculated using the ΔΔCt method.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound inhibits the RANKL-induced NFATc1 signaling pathway.

Caption: Workflow for evaluating this compound's anti-osteoclastogenic activity.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Amakusamine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Amakusamine. The information is based on the successful synthesis reported by Tsukamoto et al. in the Journal of Natural Products (2021).

Frequently Asked Questions (FAQs)

Q1: My initial attempts at direct dibromination of 5,6-methylenedioxyindole are yielding the wrong isomer. What is happening?

A1: This is a known challenge. Direct dibromination of the 5,6-methylenedioxyindole core leads to the undesired 2,3-dibromo derivative instead of the target 4,7-dibromothis compound.[1] This is due to the inherent reactivity of the indole ring at the C2 and C3 positions. The recommended and successful strategy is to introduce the bromine atoms onto the benzene ring of a precursor before constructing the indole ring.[1]

Q2: I am having trouble with the dinitro intermediate [2,3-dibromo-5,6-methylenedioxy-1-(2-nitrovinyl)benzene]. It has very poor solubility. How can I proceed to the next step?

A2: You have encountered a key challenge in the reported synthesis. This intermediate is described as being extremely crystalline with very low solubility in common laboratory solvents.[1] The authors of the successful synthesis proceeded by using the crude product of the Henry reaction/dehydration sequence directly in the subsequent reductive cyclization step without purification. This avoids issues related to its poor solubility.

Q3: What is the overall yield I should expect for the successful three-step synthesis of this compound?

A3: The reported overall yield for the three-step synthesis, starting from 6-nitropiperonal, is 56%.[2]

Q4: Has there been any other successful total synthesis of this compound reported that I can compare with?

A4: As of the latest literature review, the synthesis reported by Tsukamoto et al. is the only published total synthesis of this compound. Therefore, direct comparison of different successful routes is not yet possible.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the key steps of the this compound synthesis.

Problem 1: Low yield in the dibromination of 6-nitropiperonal.

-